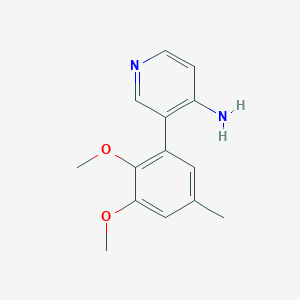
3-(2,3-dimethoxy-5-methylphenyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,3-dimethoxy-5-methylphenyl)pyridin-4-amine” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The molecule also contains a phenyl ring, which is a six-membered carbon ring, attached to the pyridine ring. The phenyl ring has two methoxy groups (-OCH3) and one methyl group (-CH3) attached to it .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions like nucleophilic substitution, reduction, or condensation . The Grignard reaction, for instance, is commonly used to introduce alkyl groups to pyridine N-oxides .Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the pyridine and phenyl rings. The electron-donating methoxy groups could potentially increase the electron density on the phenyl ring, which might influence its reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The amine group (-NH2) on the pyridine ring can act as a nucleophile or base. The methoxy groups (-OCH3) are generally considered weakly deactivating and ortho/para-directing in electrophilic aromatic substitution reactions .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dimethoxy-5-methylphenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-10(11-8-16-5-4-12(11)15)14(18-3)13(7-9)17-2/h4-8H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVPUKJQNSBMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C2=C(C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
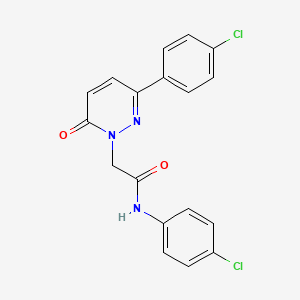
![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)
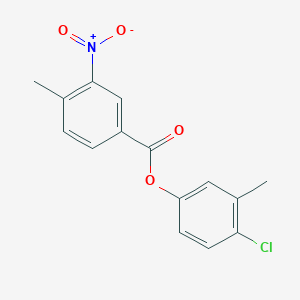
![1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5621761.png)
![2-(4-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5621768.png)
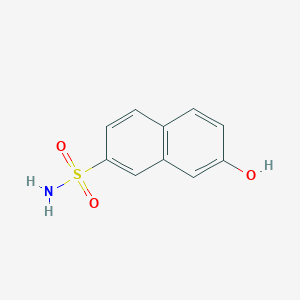
![4-(1H-pyrazol-3-yl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]benzamide](/img/structure/B5621787.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)
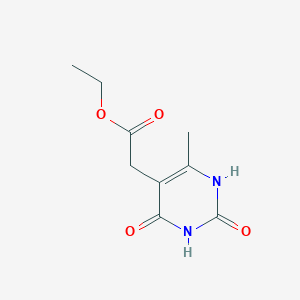
![3-[(3R,4S)-1-[(3,4-dimethylphenyl)carbamoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5621805.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone](/img/structure/B5621812.png)
![N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5621820.png)
![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol](/img/structure/B5621834.png)
